
2-Cyclopentyl-2-ethyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-2-ethyloxirane is an organic compound belonging to the class of epoxides, characterized by a three-membered ring structure containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-ethyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of cyclopentyl ethylene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (MCPBA), in a nonaqueous solvent like chloroform or acetone. The reaction proceeds via a concerted mechanism, forming the oxirane ring .
Industrial Production Methods: On an industrial scale, the production of epoxides often involves the catalytic oxidation of alkenes using air or oxygen. For example, ethylene oxide, a simpler epoxide, is produced by the catalytic oxidation of ethylene. Similar methods can be adapted for the production of this compound, utilizing appropriate catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentyl-2-ethyloxirane undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained three-membered ring of the oxirane is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can be oxidized to form diols or other oxygen-containing derivatives. Reduction reactions can also occur, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Peroxycarboxylic acids, such as MCPBA, are commonly used for the oxidation of alkenes to form epoxides.
Reducing Agents: Hydrogenation reactions using catalysts like palladium on carbon can reduce the oxirane ring to form alcohols.
Major Products:
Diols: Formed from the nucleophilic ring-opening of the oxirane.
Alcohols: Resulting from the reduction of the oxirane ring.
Scientific Research Applications
2-Cyclopentyl-2-ethyloxirane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of polymers and resins with specific properties.
Biological Studies: Its reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways involving epoxides.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2-ethyloxirane primarily involves its reactivity as an electrophile due to the strained three-membered ring. The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological processes .
Comparison with Similar Compounds
2-Ethyloxirane: A simpler epoxide with similar reactivity but lacking the cyclopentyl group.
Cyclopentyl Oxirane: Another epoxide with a cyclopentyl group but different substituents on the oxirane ring.
Uniqueness: 2-Cyclopentyl-2-ethyloxirane is unique due to the presence of both a cyclopentyl group and an ethyl group on the oxirane ring. This combination imparts distinct chemical properties and reactivity compared to other epoxides.
Properties
IUPAC Name |
2-cyclopentyl-2-ethyloxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-9(7-10-9)8-5-3-4-6-8/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNAOPHFOXNHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CO1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(2-methylpiperidine-1-carbonyl)phenyl]methanamine](/img/structure/B2807520.png)
![4-Tert-butyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2807521.png)
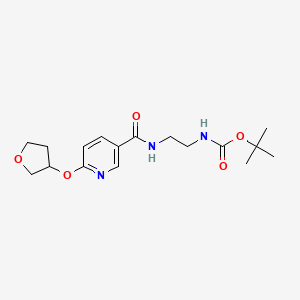
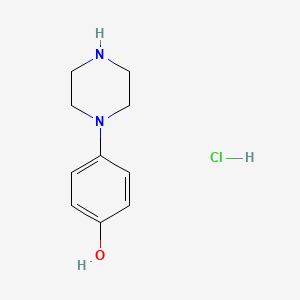
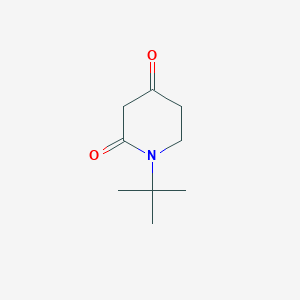
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}methanesulfonamide](/img/structure/B2807528.png)

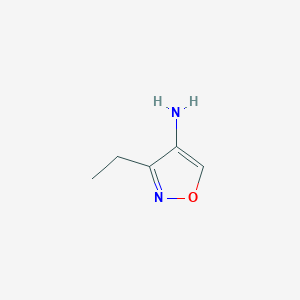
![1-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2807531.png)
![5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2807532.png)
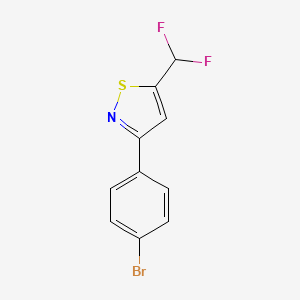
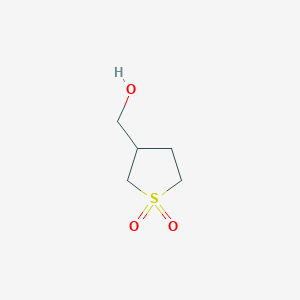
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2807539.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2807543.png)
